molecular formula C24H30N2O5S B11318571 Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217764-13-0

Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B11318571
CAS No.: 1217764-13-0
M. Wt: 458.6 g/mol
InChI Key: XFDURQXFIYYDLO-FCHUYYIVSA-N
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Description

Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of thienopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyphenyl ethyl derivatives and 4-ethylphenyl compounds. The key steps may involve:

    Formation of the thienopyrazine core: This can be achieved through cyclization reactions under acidic or basic conditions.

    Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and 4-ethylphenyl groups through substitution reactions.

    Oxidation: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rel-(4AR,7AS)-4-[2-(2,5-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide include other thienopyrazines and related heterocyclic compounds. Examples include:

  • Thieno[3,4-b]pyrazine derivatives
  • Pyrazinone compounds
  • Dimethoxyphenyl-substituted heterocycles

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1217764-13-0

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

(4aS,7aR)-1-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one

InChI

InChI=1S/C24H30N2O5S/c1-4-17-5-7-19(8-6-17)26-22-16-32(28,29)15-21(22)25(14-24(26)27)12-11-18-13-20(30-2)9-10-23(18)31-3/h5-10,13,21-22H,4,11-12,14-16H2,1-3H3/t21-,22+/m0/s1

InChI Key

XFDURQXFIYYDLO-FCHUYYIVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2[C@@H]3CS(=O)(=O)C[C@@H]3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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